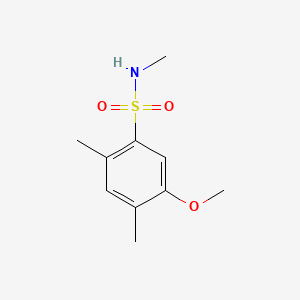
5-methoxy-N,2,4-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-N,2,4-trimethylbenzenesulfonamide, also known as MTBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTBS is a sulfonamide derivative that has been synthesized through various methods, and its unique structure has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of 5-methoxy-N,2,4-trimethylbenzenesulfonamide involves the inhibition of carbonic anhydrase activity through the binding of the sulfonamide group to the zinc ion at the active site of the enzyme. This binding prevents the formation of bicarbonate ions from carbon dioxide and water, leading to a decrease in the activity of carbonic anhydrase. The inhibition of carbonic anhydrase by this compound has been shown to have various physiological effects, including the reduction of intraocular pressure in the eye, the suppression of seizures in animal models of epilepsy, and the inhibition of tumor growth in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects due to its inhibition of carbonic anhydrase activity. Inhibition of carbonic anhydrase by this compound has been shown to reduce the production of aqueous humor in the eye, leading to a decrease in intraocular pressure and a potential therapeutic application for the treatment of glaucoma. This compound has also been shown to suppress seizures in animal models of epilepsy, potentially through the modulation of neuronal excitability. Additionally, this compound has been shown to inhibit tumor growth in cancer cells through the disruption of cellular pH regulation.
实验室实验的优点和局限性
5-methoxy-N,2,4-trimethylbenzenesulfonamide has several advantages for laboratory experiments, including its high potency and selectivity for carbonic anhydrase inhibition, its fluorescent properties for the detection of enzyme activity, and its potential therapeutic application for the treatment of various diseases. However, this compound also has some limitations, including its potential toxicity and side effects, its limited solubility in aqueous solutions, and its potential interference with other cellular processes due to the inhibition of carbonic anhydrase activity.
未来方向
Future research on 5-methoxy-N,2,4-trimethylbenzenesulfonamide should focus on further elucidating its mechanism of action and its potential therapeutic applications for the treatment of various diseases, including glaucoma, epilepsy, and cancer. Additionally, future research should investigate the potential toxicity and side effects of this compound, as well as its potential interference with other cellular processes. Further development of this compound derivatives with improved solubility and selectivity for carbonic anhydrase inhibition could also be a promising direction for future research.
合成方法
5-methoxy-N,2,4-trimethylbenzenesulfonamide can be synthesized through various methods, including the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with methylamine or the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with ammonia. The synthesis of this compound has also been achieved through the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with sodium azide, followed by reduction with hydrogen gas. These methods have been studied extensively, and the resulting this compound has been characterized through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
5-methoxy-N,2,4-trimethylbenzenesulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. This compound has also been studied for its potential application as a fluorescent probe for the detection of carbonic anhydrase activity in biological samples. Additionally, this compound has been investigated for its potential application as a therapeutic agent for the treatment of various diseases, including glaucoma, epilepsy, and cancer.
属性
IUPAC Name |
5-methoxy-N,2,4-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-7-5-8(2)10(6-9(7)14-4)15(12,13)11-3/h5-6,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFZDZWWAGWJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

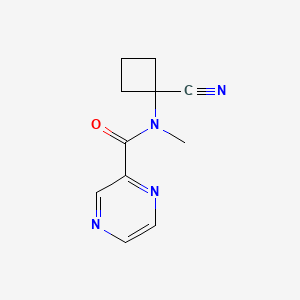

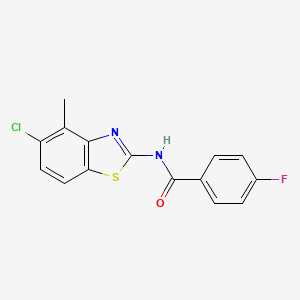
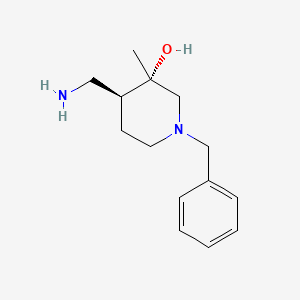
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2675520.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2675522.png)
![6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2675523.png)
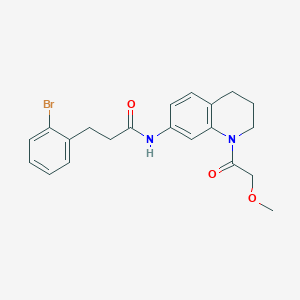
![N-[[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide](/img/structure/B2675527.png)
![5-Cyclopropyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2675529.png)
![5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2675530.png)
![N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2675531.png)
![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675533.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2675536.png)